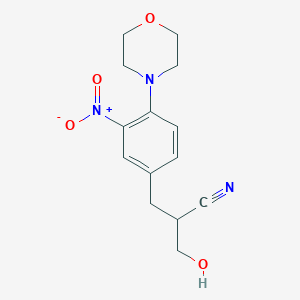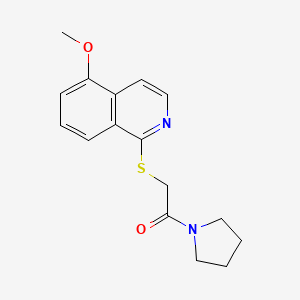![molecular formula C18H22N6O B2943547 N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 873002-42-7](/img/structure/B2943547.png)
N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a compound of interest in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This complex molecule is characterized by its distinctive structure which includes a triazolo pyridazine core linked to a butylamino group and a benzamide moiety. The unique structural features of this compound make it a candidate for diverse biological activities and chemical reactivity.
Mecanismo De Acción
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors, which can lead to a variety of biological activities .
Biochemical Pathways
It’s known that triazole compounds can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Triazole compounds are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the activity of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps. A common method includes the cyclization of appropriate precursors to form the triazolo pyridazine core, followed by functionalization with butylamine and benzamide groups under controlled conditions. Key steps might involve condensation reactions, nucleophilic substitutions, and coupling reactions.
Industrial Production Methods: : While detailed industrial processes are proprietary and vary, they generally scale up laboratory methods. Emphasis is placed on optimizing yield, purity, and cost-effectiveness. Large-scale production would likely involve automated synthesis, with precise control over temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: : N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various types of chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its properties or for the synthesis of derivatives.
Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts to proceed efficiently.
Major Products Formed: : Depending on the reaction, major products can vary. Oxidation might produce oxidized derivatives, reduction could lead to the removal of certain functional groups, and substitution reactions often introduce new groups to the triazolo pyridazine core or benzamide moiety.
Aplicaciones Científicas De Investigación
This compound finds applications across several domains:
Chemistry: : It serves as an intermediate in the synthesis of other complex molecules, providing insight into reaction mechanisms and chemical behavior.
Biology: : Its biological activities are studied for potential therapeutic applications. It can be a lead compound in drug discovery, influencing cell signaling pathways and protein interactions.
Medicine: : Preliminary studies might investigate its efficacy as a drug candidate for various diseases. It could interact with specific targets like enzymes or receptors.
Industry: : In industrial contexts, it could be used in the development of new materials or as a catalyst in certain chemical processes.
Comparación Con Compuestos Similares
Comparison: : Similar compounds often share structural motifs like the triazolo pyridazine core but differ in functional groups attached. These differences can significantly affect their biological activity and chemical reactivity.
List of Similar Compounds: : Compounds such as N-(2-(6-(methylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide or N-(2-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide share a core structure but exhibit different properties due to variations in the amine groups attached.
This article gives you a thorough overview of N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide. Got any more curious compounds up your sleeve?
Propiedades
IUPAC Name |
N-[2-[6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-2-3-12-19-15-9-10-16-21-22-17(24(16)23-15)11-13-20-18(25)14-7-5-4-6-8-14/h4-10H,2-3,11-13H2,1H3,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTURYXOEPLSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine](/img/structure/B2943464.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate](/img/structure/B2943467.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2943469.png)


![2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2943473.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2943477.png)




![2,6-difluoro-N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]benzohydrazide](/img/structure/B2943487.png)
